molecular formula C18H27NO3 B14320739 1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate CAS No. 101932-10-9

1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate

Cat. No.: B14320739
CAS No.: 101932-10-9
M. Wt: 305.4 g/mol
InChI Key: KFAKSXHFDZBAHZ-UHFFFAOYSA-N
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Description

1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate is a complex organic compound that features a piperidine ring, a cyclopentyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with allyl bromide, followed by the introduction of the cyclopentyl group through a Grignard reaction. The final step involves the addition of the propynyl group using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or propynyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperidines or cyclopentanes.

Scientific Research Applications

1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-4-piperidyl cyclopentyl(1-propynyl)acetate
  • 1-Allyl-4-piperidyl cyclopentyl(1-propynyl)butyrate
  • 1-Allyl-4-piperidyl cyclopentyl(1-propynyl)propionate

Uniqueness

1-Allyl-4-piperidyl cyclopentyl(1-propynyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

101932-10-9

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(1-prop-2-enylpiperidin-4-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C18H27NO3/c1-3-11-18(21,15-7-5-6-8-15)17(20)22-16-9-13-19(12-4-2)14-10-16/h4,15-16,21H,2,5-10,12-14H2,1H3

InChI Key

KFAKSXHFDZBAHZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)CC=C)O

Origin of Product

United States

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